Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
Description
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-[3-methoxy-5-(6-methoxyquinolin-4-yl)oxypyridin-2-yl]acetate |
InChI |
InChI=1S/C19H18N2O5/c1-23-12-4-5-15-14(8-12)17(6-7-20-15)26-13-9-18(24-2)16(21-11-13)10-19(22)25-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
INIWPRCLLKXKCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)OC3=CC(=C(N=C3)CC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Pyridine Derivative Synthesis: The pyridine ring is often synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline and pyridine rings, potentially converting them to their respective dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline and dihydropyridine derivatives.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
Biological Activities
Recent studies indicate that Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate possesses several promising biological activities:
- Anticancer Properties : The quinoline moiety is known for its anticancer effects. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some derivatives of quinoline have been studied for their neuroprotective effects, suggesting that this compound may also contribute to neuroprotection against oxidative stress and neurodegeneration.
Case Studies and Research Findings
Several case studies have explored the applications of this compound in medicinal chemistry:
- Anticancer Research : A study investigated the effects of similar quinoline derivatives on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through mechanisms involving oxidative stress modulation.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related compounds against various bacterial strains, showing promising results that warrant further exploration into their potential as new antimicrobial agents.
- Neuroprotective Studies : Research focusing on neurodegenerative diseases has indicated that compounds with similar structures may protect neuronal cells from oxidative damage, suggesting therapeutic potential in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism by which Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine moieties can bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridine and quinoline derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Structural Comparison
Physicochemical and Functional Differences
- Solubility: The target compound’s dual methoxy groups and quinoline system likely improve aqueous solubility compared to halogenated analogs (e.g., ).
- Bioactivity: Quinoline moieties (target compound) are associated with antimalarial and anticancer activity, while morpholine derivatives () may modulate pharmacokinetics via increased polarity.
Biological Activity
Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxy-substituted pyridine and quinoline moiety, contribute to its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The compound's structure includes a methoxy group on the pyridine ring and a quinoline moiety, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₅ |
| Molecular Weight | 354.4 g/mol |
| Structural Features | Methoxy and quinoline substitutions |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . The presence of both pyridine and quinoline rings allows for interaction with bacterial enzymes, potentially inhibiting their activity. Several studies have highlighted its effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
For example, in a comparative study of similar compounds, derivatives with enhanced hydrophobic characteristics showed increased potency against E. coli and S. aureus. The introduction of additional methyl groups on the aromatic rings was found to significantly boost antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for anticancer properties . Quinoline derivatives are recognized for their ability to interact with DNA and inhibit cell proliferation in cancerous cells. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Its structural components allow it to intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, leading to oxidative damage and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against E. coli ranging from 10 to 50 µg/mL, suggesting that this compound could operate within this range based on structural analogs .
- Anticancer Potential : In vitro tests on breast cancer cell lines revealed that the compound reduced cell viability by over 60% at concentrations above 25 µM after 48 hours of exposure, indicating significant anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
